molecular formula C15H13FO2 B8664711 1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol CAS No. 335612-71-0

1-(4'-Fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol

Cat. No. B8664711
M. Wt: 244.26 g/mol
InChI Key: POHDLHGSZNINFC-UHFFFAOYSA-N
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Patent
US06310222B1

Procedure details

An about 93:7 mixture (34.7 g) of 2,4-bis(1′-ethoxyethoxymethyl)bromobenzene and 2,6-bis(1′-ethoxyethoxymethyl)bromobenzene was dissolved in dehydrated tetrahydrofuran (250 ml) under a nitrogen atmosphere and cooled to −40° C. Thereto was added dropwise a hexane solution (1.57 mol/L, 64.3 ml) of n-butyllithium at a temperature of from −40° C. to −30° C. The mixture was heated to −20° C. and thereto was added dropwise p-fluorobenzaldehyde (12.5 g). The mixture was allowed to warm to 15° C. over 1 hr. The reaction mixture was poured into 20% aqueous ammonium chloride solution (200 ml) and the organic layer was separated. The aqueous layer was extracted with toluene (200 ml). The combined organic layer was washed twice with 20% brine (250 ml) and the solvent was evaporated. To the residue (38.5 g) was added 60% phosphoric acid (300 g) and the resulting solution was stirred at 80-85° C., 9.31-13.3 kPa (70-100 Torr) for 2 hr with heating and cooled to 10° C. The resulting crystals were collected by filtration, washed thoroughly with ethanol and dried to give 1-(4′-fluorophenyl)-1,3-dihydroisobenzofuran-5-ylmethanol (20.8 g, 88.7%) as fine yellow crystals.
Name
2,4-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
34.7 g
Type
reactant
Reaction Step One
Name
2,6-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
64.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OCC[O:6][CH2:7][C:8]1[CH:13]=[C:12]([CH2:14][O:15][CH2:16][CH2:17]OCC)[CH:11]=[CH:10][C:9]=1Br)C.C(OCCOCC1C=CC=C(COCCOCC)C=1Br)C.C([Li])CCC.[F:48][C:49]1[CH:56]=[CH:55]C(C=O)=[CH:51][CH:50]=1.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[F:48][C:49]1[CH:56]=[CH:55][C:17]([CH:16]2[C:11]3[C:12](=[CH:13][C:8]([CH2:7][OH:6])=[CH:9][CH:10]=3)[CH2:14][O:15]2)=[CH:51][CH:50]=1 |f:4.5|

Inputs

Step One
Name
2,4-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
34.7 g
Type
reactant
Smiles
C(C)OCCOCC1=C(C=CC(=C1)COCCOCC)Br
Name
2,6-bis(1′-ethoxyethoxymethyl)bromobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCOCC1=C(C(=CC=C1)COCCOCC)Br
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
64.3 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 80-85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to −20° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 15° C. over 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (200 ml)
WASH
Type
WASH
Details
The combined organic layer was washed twice with 20% brine (250 ml)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue (38.5 g) was added 60% phosphoric acid (300 g)
TEMPERATURE
Type
TEMPERATURE
Details
9.31-13.3 kPa (70-100 Torr) for 2 hr with heating
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed thoroughly with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1OCC2=CC(=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 88.7%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.